molecular formula C8H7Br2NO2 B1337603 1,2-Bis(bromomethyl)-3-nitrobenzene CAS No. 66126-16-7

1,2-Bis(bromomethyl)-3-nitrobenzene

Cat. No.: B1337603
CAS No.: 66126-16-7
M. Wt: 308.95 g/mol
InChI Key: IQGHMTSQJHRRFH-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 2 positions, and a nitro group is attached to the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(bromomethyl)-3-nitrobenzene can be synthesized through a multi-step process starting from commercially available materials. One common method involves the bromination of 3-nitrotoluene to introduce bromine atoms at the methyl positions. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is usually purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(bromomethyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation Reactions: The bromomethyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products

    Substitution: Derivatives with various functional groups replacing the bromomethyl groups.

    Reduction: 1,2-Bis(aminomethyl)-3-nitrobenzene.

    Oxidation: 1,2-Bis(carboxymethyl)-3-nitrobenzene.

Scientific Research Applications

1,2-Bis(bromomethyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(bromomethyl)-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(bromomethyl)benzene: Lacks the nitro group, making it less reactive in redox reactions.

    1,2-Bis(chloromethyl)-3-nitrobenzene: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    1,2-Bis(bromomethyl)-4-nitrobenzene: Nitro group positioned differently, affecting its chemical behavior and reactivity.

Uniqueness

1,2-Bis(bromomethyl)-3-nitrobenzene is unique due to the combination of bromomethyl and nitro groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

1,2-bis(bromomethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGHMTSQJHRRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487950
Record name 1,2-Bis(bromomethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66126-16-7
Record name 1,2-Bis(bromomethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis-bromomethyl-3-nitro-benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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